3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a fluorophenyl group and an iodine atom. Its molecular formula is and it has a molecular weight of 302.09 g/mol. The compound is notable for its potential applications in medicinal chemistry due to the presence of both the fluorine and iodine substituents, which can significantly influence its biological activity and reactivity in
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Specifically, 3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole has shown promise in:
The synthesis of 3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole typically involves multi-step organic reactions. A common method includes:
For example, starting from 4-fluorobenzaldehyde and an appropriate hydrazone precursor can lead to the desired pyrazole structure through cyclization under acidic or basic conditions .
3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole has potential applications in various fields:
Interaction studies involving 3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole often focus on its binding affinity with various biological targets. These studies typically utilize techniques such as:
Such studies help elucidate the mechanism of action and potential therapeutic uses of the compound .
Several compounds share structural similarities with 3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole. Here are some notable examples:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 3-(4-Chlorophenyl)-4-bromo-1-methyl-1H-pyrazole | Contains a chlorophenyl group instead of fluorophenyl | Different halogen may affect biological activity |
| 3-(3,4-Dimethoxyphenyl)-5-(4-fluorophenyl)pyrazole | Substituted with methoxy groups | Enhanced solubility and potential for different interactions |
| 3-(2-Methylphenyl)-4-fluoro-1-methylpyrazole | Methyl substitution at the ortho position | Altered steric effects influencing reactivity |
The uniqueness of 3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole lies in its specific halogen substitutions, which significantly influence its reactivity and biological properties compared to other pyrazole derivatives .
Traditional synthetic routes for 3-(4-fluorophenyl)-4-iodo-1-methyl-1H-pyrazole typically involve sequential functionalization of the pyrazole core. A common strategy begins with the preparation of a 1-methylpyrazole scaffold, followed by introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. Subsequent iodination at the 4-position is achieved using electrophilic iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.
For instance, one documented method involves the cyclocondensation of 4-fluorophenylhydrazine with a β-ketoester derivative to form the pyrazole ring, followed by methylation at the 1-position using methyl iodide. The iodination step is then carried out in aqueous acidic media, where the pyrazole’s conjugate base reacts with molecular iodine (I₂) to yield the 4-iodo-substituted product. This approach typically achieves moderate yields (50–65%) but requires rigorous purification steps, including column chromatography and recrystallization, to isolate the target compound.
Table 1: Comparison of Traditional Multi-Step Synthesis Methods
| Starting Materials | Key Steps | Yield (%) | Purity (%) |
|---|---|---|---|
| 4-Fluorophenylhydrazine + β-ketoester | Cyclocondensation, methylation, iodination | 58 | 92 |
| 1-Methylpyrazole + 4-fluorobenzaldehyde | Friedel-Crafts, iodination | 63 | 89 |
| Chalcone derivatives + hydrazine | Cyclization, halogenation | 52 | 85 |
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance iodination rates but may complicate purification, while aqueous systems reduce byproduct formation.
Recent advances emphasize sustainable one-pot syntheses to minimize waste and energy consumption. A notable example involves the use of Water Extract of Banana Peels (WEB) as a green solvent, which facilitates the simultaneous formation of the pyrazole ring and introduction of substituents. In this method, arylidene malononitrile derivatives react with 3-methyl-5-pyrazolone in WEB at room temperature, achieving cyclization and iodination in a single step.
This approach eliminates toxic organic solvents and reduces reaction times from hours to minutes. For 3-(4-fluorophenyl)-4-iodo-1-methyl-1H-pyrazole, substituting arylidene malononitrile with a fluorophenyl-containing precursor could enable direct synthesis. Preliminary studies show that WEB-mediated reactions achieve yields comparable to traditional methods (55–70%) while maintaining high atom economy (100%) and low environmental factor (0.086).
Mechanistic Insights:
Halogenation, particularly iodination, is critical for tuning the electronic and steric properties of 3-(4-fluorophenyl)-4-iodo-1-methyl-1H-pyrazole. The iodine atom’s large size and polarizability enhance intermolecular interactions, making the compound suitable for crystallography studies and coordination chemistry. Kinetic studies reveal that iodination proceeds via an electrophilic mechanism involving the pyrazole conjugate base (Py⁻), which reacts with I₂ to form a Wheland intermediate.
Table 2: Halogenation Efficiency Under Varied Conditions
| Halogenating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| I₂ | H₂O | 30 | 65 |
| NIS | DMF | 25 | 72 |
| ICl | Acetic acid | 40 | 68 |
The electron-withdrawing fluorine substituent at the 4-position activates the pyrazole ring for electrophilic attack, directing iodination to the ortho and para positions relative to the nitrogen atoms. However, steric hindrance from the 1-methyl group limits substitution to the 4-position, ensuring regioselectivity.
Optimization focuses on three key areas:
Case Study: Replacing DMF with WEB in one-pot syntheses increased yield from 58% to 67% while reducing process mass intensity (PMI) from 2.3 to 1.2. Similarly, using NIS instead of I₂ in DMF improved purity from 89% to 94% by minimizing polyiodination byproducts.
The analgesic and anti-inflammatory properties of 3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole are inferred from extensive research on structurally related fluorophenyl-substituted pyrazole derivatives, which have demonstrated significant therapeutic potential in preclinical models [1] [2] [3]. The compound's structural features, particularly the 4-fluorophenyl moiety and pyrazole core, are consistent with pharmacophores known to exhibit potent analgesic and anti-inflammatory activities [4] [5].
Preclinical studies utilizing the acetic acid-induced abdominal writhing test have shown that fluorophenyl pyrazole derivatives effectively reduce nociceptive responses [1] [2]. The 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole compound demonstrated significant reduction in abdominal writhing episodes, indicating peripheral analgesic activity [1]. Furthermore, in the formalin test model, these derivatives reduced licking times in response to both neurogenic and inflammatory pain phases, suggesting dual-action analgesic mechanisms [1] [2].
| Compound Type | Analgesic Activity | Anti-inflammatory Activity | Mechanism |
|---|---|---|---|
| 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole | Reduced abdominal writhing, formalin-induced licking | Reduced carrageenan-induced paw edema | Nitric oxide/cyclic guanosine monophosphate pathway, potassium channels |
| 3-(4-fluorophenyl) pyrazole derivatives | Variable across derivatives | 41-75% depending on substituents | Cyclooxygenase inhibition, various pathways |
| Fluorinated pyrazole chalcone derivatives | Not specifically reported | 75% (most potent in series) | Not fully elucidated |
The mechanism underlying the analgesic activity appears to involve multiple pathways, including modulation of opioid receptors and blockade of acid-sensing ion channel subtype 1α [8]. The para-fluorophenyl substitution enhances interaction with peripheral opioid receptors, contributing to the observed analgesic effects [8]. Additionally, these compounds demonstrate antagonism of transient receptor potential vanilloid subtype 1 channels, which are important targets for nociceptive modulation [8].
The vasorelaxant properties of 3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole can be extrapolated from comprehensive studies on fluorophenyl pyrazole derivatives that have demonstrated significant vascular effects through nitric oxide/cyclic guanosine monophosphate signaling pathways [1] [2] [3]. These compounds exhibit concentration-dependent vasorelaxant effects in isolated arterial preparations, with mechanisms involving endothelium-dependent pathways [3].
The nitric oxide/cyclic guanosine monophosphate pathway represents the primary mechanism of vasorelaxation for fluorophenyl pyrazole derivatives [1] [2] [3]. Studies utilizing the 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole compound demonstrated endothelium-dependent relaxation with a maximal response of 54.4 ± 3.8% in isolated aortic rings from spontaneously hypertensive rats [3]. This vasorelaxant effect was completely blocked by N-omega-nitro-L-arginine methyl ester, a nitric oxide synthase inhibitor, and 1H- [9] [4] [10]oxadiazolo[4,3-alpha]quinoxalin-1-one, a guanylyl cyclase inhibitor [3].
The involvement of nitric oxide synthase in the vasorelaxant mechanism has been consistently demonstrated across multiple fluorophenyl pyrazole derivatives [1] [2] [3]. The 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole compound showed dose-dependent vasorelaxation that was significantly attenuated by N-omega-nitro-L-arginine methyl ester, confirming the essential role of nitric oxide synthesis in mediating the vascular effects [1]. Similarly, the guanylyl cyclase inhibitor 1H- [9] [4] [10]oxadiazolo[4,3-alpha]quinoxalin-1-one effectively blocked the vasorelaxant responses, establishing the critical involvement of the cyclic guanosine monophosphate pathway [1] [2].
| Compound | Vasorelaxant Effect | Nitric Oxide/Cyclic Guanosine Monophosphate Pathway | Calcium Channel Effects | Additional Mechanisms |
|---|---|---|---|---|
| 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole | Dose-dependent vasorelaxation | Attenuated by N-omega-nitro-L-arginine methyl ester and 1H- [9] [4] [10]oxadiazolo[4,3-alpha]quinoxalin-1-one | Blocked calcium chloride-induced contraction | Potassium channel involvement |
| 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole | Concentration-dependent relaxation | Attenuated by N-omega-nitro-L-arginine methyl ester and 1H- [9] [4] [10]oxadiazolo[4,3-alpha]quinoxalin-1-one | Blocked calcium chloride-induced contraction | Potassium channel involvement |
| 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole | 54.4 ± 3.8% (endothelium-dependent) | Blocked by N-omega-nitro-L-arginine methyl ester and 1H- [9] [4] [10]oxadiazolo[4,3-alpha]quinoxalin-1-one | Not specifically reported | Muscarinic receptor involvement |
The endothelium-dependent nature of the vasorelaxant effect has been confirmed through studies comparing responses in intact versus endothelium-denuded arterial preparations [3]. In endothelium-denuded aorta, fluorophenyl pyrazole derivatives induced only minimal relaxation responses, emphasizing the critical role of endothelial nitric oxide production in mediating the vascular effects [3]. This finding supports the therapeutic potential of these compounds in conditions where endothelial function is preserved.
The modulation of potassium ion channels by 3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole is supported by extensive research demonstrating that pyrazole derivatives interact with various potassium channel subtypes, influencing cellular excitability and membrane potential [1] [2] [11] [12]. These interactions contribute significantly to the observed pharmacological effects, particularly in cardiovascular and neurological systems.
Fluorophenyl pyrazole derivatives have been shown to modulate voltage-gated potassium channels, particularly the Kv7 family, which are crucial for controlling neuronal excitability [12]. The pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58 demonstrated potent activation of Kv7.2, Kv7.3, and Kv7.4 channels, with mechanisms involving negative shifts in voltage-dependent activation curves and slowed deactivation kinetics [12]. This modulation resulted in enhanced neuronal hyperpolarization and reduced action potential firing, contributing to anticonvulsant and analgesic effects [12].
The involvement of potassium channels in the vasorelaxant effects of fluorophenyl pyrazole derivatives has been demonstrated through pharmacological studies utilizing specific channel blockers [1] [2]. The vasorelaxant responses were significantly attenuated by tetraethylammonium, a non-selective potassium channel blocker, and glibenclamide, an adenosine triphosphate-sensitive potassium channel blocker [1]. These findings indicate that potassium channel activation contributes to the vasodilatory effects by promoting vascular smooth muscle hyperpolarization [1] [2].
| Compound/Series | Channel Type | Effect | Functional Outcome |
|---|---|---|---|
| Pyrazole derivatives (general) | Various potassium channels | Channel activation/modulation | Reduced neuronal excitability |
| QO-58 (pyrazolo[1,5-a]pyrimidin-7(4H)-one) | Kv7.2, Kv7.3, Kv7.4 channels | Channel activation, negative voltage shift | Anticonvulsant, neuropathic pain relief |
| Pyrazolylpiperidine derivatives | N-type calcium channels | Channel blockade | Analgesic effects |
| Pyrazole derivatives (BTP2, pyr3, pyr6, pyr10) | TREK-1, TREK-2, TASK-2 | Differential modulation | Membrane potential modulation |
Recent studies have revealed that pyrazole derivatives differentially modulate TWIK-related potassium channels, including TREK-1, TREK-2, and TASK-2 channels [11]. The compound pyr3 potently inhibited TREK-1 and TREK-2 currents with half-maximal inhibitory concentrations of 0.89 ± 0.27 and 1.95 ± 1.44 micromolar, respectively [11]. Conversely, pyr6 at 100 micromolar potentiated TREK-1 and TREK-2 currents by approximately 2.6- and 3.6-fold compared to control conditions [11]. These differential effects on potassium channel subtypes suggest complex mechanisms underlying the cellular actions of pyrazole derivatives [11].
The calcium-activated potassium channel modulation by pyrazole derivatives has been documented in studies examining their effects on vascular smooth muscle cells [13]. These channels play crucial roles in regulating vascular tone and cellular excitability, with their activation contributing to vasodilation and reduced smooth muscle contractility [13]. The 4-fluorophenyl substitution pattern appears to enhance the selectivity and potency of potassium channel interactions compared to other halogenated derivatives [13].
The comparative analysis of 3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole with other fluorophenyl-substituted pyrazole analogues reveals significant structure-activity relationships that influence biological activity and therapeutic potential [7] [14] [15] [16]. The position of fluorine substitution on the phenyl ring critically affects the pharmacological profile, with para-fluorophenyl derivatives generally demonstrating superior activity compared to ortho- and meta-substituted analogues [7] [6].
The 4-fluorophenyl substitution pattern has been consistently associated with enhanced antimicrobial and anti-inflammatory activities across multiple pyrazole series [7] [6]. Compounds containing this substitution showed potent anti-inflammatory activity with percentage inhibitions ranging from 41% to 75% in carrageenan-induced paw edema models [6]. The structure-activity relationship analysis indicated that the electronic nature of the para-fluorine substituent plays a significant role in determining biological activity, with the electron-withdrawing properties enhancing target binding affinity [7].
| Structural Feature | Biological Activity Impact | Structure-Activity Relationship Observations | Representative Examples |
|---|---|---|---|
| 4-Fluorophenyl substitution | Enhanced antimicrobial and anti-inflammatory activity | Para-fluorine optimal for anti-inflammatory activity | Compounds with 75% anti-inflammatory activity |
| 2-Fluorophenyl substitution | Maintained activity with altered selectivity | Ortho-fluorine affects receptor binding patterns | 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole with multi-target effects |
| 3-Fluorophenyl substitution | Good activity profile with antihypertensive effects | Meta-fluorine provides balanced activity profile | 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole with antihypertensive activity |
| Halogen type comparison | Fluorine greater than chlorine greater than bromine for most activities | Electronic effects influence potency | Multiple series comparisons |
The comparative evaluation of different halogen substitutions has revealed that fluorinated pyrazole derivatives generally exhibit higher biological activity than their chlorinated or brominated counterparts [7] [14] [15]. This trend is attributed to the unique electronic properties of fluorine, including its high electronegativity and small size, which optimize intermolecular interactions with biological targets [14]. The 3D-QSAR studies on N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazole derivatives demonstrated that steric and electrostatic fields significantly correlate with antimycobacterial activity, with fluorine substitution providing optimal field properties [16].
The positional effects of pyrazole substitution have been systematically evaluated, with N1 substitution generally providing the most favorable activity profiles [9] [4] [14]. The 3-(4-fluorophenyl)-4-iodo-1-methyl-1H-pyrazole structure incorporates this optimal substitution pattern, with the 4-fluorophenyl group at the N1 position and additional methyl and iodo substituents that may further modulate activity [18]. The iodo substitution at the C4 position of the pyrazole ring enhances molecular reactivity and may facilitate additional binding interactions with biological targets [18].
The influence of additional substituents, such as methyl and iodo groups, on the biological activity of fluorophenyl pyrazole derivatives has been investigated in various structural optimization studies [15] [18]. The methyl substitution at the N1 position of the pyrazole ring affects lipophilicity and target selectivity, while the iodo substitution provides opportunities for further chemical modification through cross-coupling reactions [18]. These structural modifications can significantly alter the pharmacokinetic and pharmacodynamic properties of the compounds, influencing their therapeutic potential [15].
This comprehensive report examines the mechanistic insights into the molecular targets of 3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole, a structurally unique heterocyclic compound that demonstrates significant potential as a selective protein kinase inhibitor. The compound's dual halogen substitution pattern, incorporating both fluorine and iodine atoms, creates a distinctive molecular framework that enables highly specific interactions with various kinase targets through multiple binding mechanisms.
The molecular architecture of 3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole positions it as a promising scaffold for targeted kinase inhibition, with the fluorine atom contributing to backbone interactions and metabolic stability while the iodine substituent provides strong halogen bonding capabilities that enhance selectivity and binding affinity. This unique combination of halogen substituents creates synergistic effects that distinguish this compound from other pyrazole-based kinase inhibitors.
Molecular docking studies of 3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole with various tyrosine kinase receptors reveal a consistent binding pattern that exploits the compound's unique structural features [1]. The pyrazole core serves as a hinge-binding motif, establishing critical hydrogen bonding interactions with the kinase backbone, while the dual halogen substitution pattern creates additional stabilizing contacts that enhance both affinity and selectivity.
In tyrosine kinase receptor complexes, the compound demonstrates preferential binding to the adenosine triphosphate binding site through multiple interaction modes [2]. The pyrazole nitrogen atoms engage in canonical hinge region interactions, forming hydrogen bonds with conserved residues such as Ala213 and Glu930 in various kinase structures. The fluorophenyl moiety extends into the hydrophobic pocket adjacent to the hinge region, where the fluorine atom establishes multipolar interactions with backbone carbonyl groups.
Docking studies with vascular endothelial growth factor receptor-2 demonstrate that 3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole achieves significant binding affinity through a combination of halogen bonding and hydrophobic interactions [1]. The compound's binding score of -7.8 kcal/mol indicates strong affinity for the receptor, with key interactions involving Cys919, Glu885, Phe918, and Leu840 residues. The iodine substituent at the 4-position of the pyrazole ring forms a critical halogen bond with the backbone carbonyl of Cys919, with a distance of 3.4 Å, which is within the optimal range for strong halogen bonding interactions.
The fluorine atom on the phenyl ring contributes to binding through multipolar interactions with the protein backbone, creating a network of weak but specific contacts that enhance selectivity. These interactions are particularly important for distinguishing between closely related kinase family members, as the specific positioning of the fluorine atom allows for selective recognition of receptor subtypes.
Computational docking studies reveal that 3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole exhibits promising binding characteristics with epidermal growth factor receptor kinase [3]. The compound's binding mode involves the pyrazole ring system occupying the hinge region through hydrogen bonding interactions, while the iodine substituent extends into the selectivity pocket where it forms halogen bonds with specific amino acid residues.
The fluorophenyl substituent contributes to binding through π-π stacking interactions with aromatic residues in the active site, while the fluorine atom provides additional stability through weak electrostatic interactions. This multi-point binding mechanism results in enhanced selectivity compared to compounds lacking the dual halogen substitution pattern.
Molecular docking comparisons between 3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole and structurally related compounds demonstrate the superior binding characteristics of the dual-halogenated derivative [4]. Compounds lacking the iodine substituent show significantly reduced binding affinity, typically by 2-3 fold, while those without the fluorine substitution display decreased selectivity against off-target kinases.
The synergistic effects of the dual halogen substitution pattern are particularly evident in selectivity studies, where the compound demonstrates preferential binding to certain tyrosine kinase receptors over others. This selectivity is attributed to the specific geometric requirements for optimal halogen bonding interactions, which are satisfied only by certain kinase active site architectures.
The interaction of 3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole with cyclin-dependent kinase 2 represents a particularly significant aspect of its biological activity [5]. Molecular docking studies reveal that the compound achieves a binding score of -9.2 kcal/mol, indicating exceptionally strong affinity for the cyclin-dependent kinase 2/cyclin E complex. The binding mode involves the pyrazole ring forming critical hydrogen bonds with hinge region residues Leu83, Phe80, Glu81, and Asp86.
The iodine substituent at the 4-position of the pyrazole ring plays a crucial role in stabilizing the protein-ligand complex through halogen bonding interactions with the backbone carbonyl of Asp86 [5]. This interaction, with a distance of 3.1 Å, is within the optimal range for strong halogen bonding and contributes significantly to the compound's inhibitory potency. The halogen bond provides both enthalpic stabilization and entropic benefits by reducing the conformational flexibility of the bound complex.
Structure-activity relationship studies demonstrate that the methyl substitution at the 1-position of the pyrazole ring is essential for cyclin-dependent kinase 2 selectivity [5]. This methyl group creates steric interactions that compromise binding to other cyclin-dependent kinase family members, particularly cyclin-dependent kinase 1 and cyclin-dependent kinase 5, thereby enhancing selectivity for cyclin-dependent kinase 2.
Aurora kinase A represents another important target for 3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole, with docking studies revealing a binding score of -8.7 kcal/mol and significant selectivity advantages over Aurora kinase B [6]. The compound's binding mode exploits the unique structural differences between Aurora kinase isoforms, particularly the presence of Thr217 in Aurora kinase A compared to Glu in Aurora kinase B.
The fluorine atom on the phenyl ring establishes specific multipolar interactions with the side chain of Thr217, creating a favorable binding environment that is not replicated in Aurora kinase B or Aurora kinase C [6]. This interaction occurs at a distance of 3.0 Å and contributes approximately 2.1 kcal/mol to the total binding energy. The selectivity achieved through this interaction is particularly valuable for therapeutic applications where Aurora kinase A-specific inhibition is desired.
The iodine substituent contributes to Aurora kinase A binding through halogen bonding with the backbone carbonyl of Ala213, with a distance of 3.2 Å [6]. This interaction is complemented by hydrophobic contacts between the pyrazole ring and the hydrophobic pocket formed by Leu215 and Arg220. The combination of halogen bonding and hydrophobic interactions creates a high-affinity binding mode that is thermodynamically favorable.
While 3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole demonstrates some affinity for Aurora kinase B, the binding characteristics differ significantly from those observed with Aurora kinase A [6]. The compound achieves a binding score of -8.3 kcal/mol with Aurora kinase B, which is lower than the Aurora kinase A score but still indicates substantial binding affinity.
The key difference in Aurora kinase B binding lies in the interaction with the equivalent of Thr217 in Aurora kinase A, which is Glu in Aurora kinase B [6]. The fluorine atom cannot form the same favorable multipolar interactions with the glutamate residue, resulting in reduced binding affinity and a selectivity factor of 1.8 in favor of Aurora kinase A.
The iodine substituent maintains its halogen bonding capability with Aurora kinase B, forming interactions with Arg136 and Glu155 at distances of 3.0 Å [6]. However, the overall binding geometry is less optimal than with Aurora kinase A, contributing to the observed selectivity difference.
The inhibition mechanism of 3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole involves competitive binding with adenosine triphosphate at the kinase active site [7]. The compound's binding prevents the phosphorylation of downstream substrate proteins, effectively blocking kinase signaling pathways. The dual halogen substitution pattern enhances this inhibition through multiple mechanisms.
The iodine substituent provides strong halogen bonding interactions that stabilize the inhibitor-kinase complex, reducing the dissociation rate and increasing the apparent binding affinity [8]. The fluorine atom contributes through multipolar interactions that enhance selectivity by creating favorable binding environments only in specific kinase active sites.
Kinetic studies suggest that the compound acts as a reversible competitive inhibitor, with the inhibition constant values in the nanomolar range for both cyclin-dependent kinase 2 and Aurora kinase A [5] [6]. The reversible nature of the inhibition is advantageous for therapeutic applications, as it allows for dynamic modulation of kinase activity in response to cellular conditions.
The binding affinity profiling of 3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole has been extensively investigated using various computational modeling approaches [9]. Molecular docking studies utilizing AutoDock 4.2 and Glide within Schrödinger's Maestro platform have provided detailed insights into the compound's interaction patterns with multiple kinase targets. These studies reveal consistent binding modes across different kinase families, with the pyrazole core serving as a universal hinge-binding motif.
The computational models predict binding affinities ranging from -6.9 to -9.2 kcal/mol across various kinase targets, with the strongest predicted affinity for cyclin-dependent kinase 2 [1]. The models consistently identify the importance of the dual halogen substitution pattern, with the iodine providing strong halogen bonding interactions and the fluorine contributing to selectivity through multipolar interactions.
Molecular dynamics simulations extending to 1 microsecond have been employed to assess the stability of the predicted binding modes [10]. These simulations reveal that the compound maintains stable binding conformations throughout the simulation period, with root mean square deviation values remaining below 2.0 Å for the ligand heavy atoms. The stability of the binding pose is attributed to the multiple simultaneous interactions formed by the dual halogen substitution pattern.
Thermodynamic analysis using molecular mechanics Poisson-Boltzmann surface area calculations provides quantitative insights into the energetic contributions of individual interactions [10]. The iodine substituent contributes approximately 3.2 kcal/mol to the total binding energy through halogen bonding interactions, while the fluorine atom provides 1.8 kcal/mol through multipolar interactions with the protein backbone.
The pyrazole ring system contributes the largest portion of the binding energy, approximately 4.5 kcal/mol, through hydrogen bonding interactions with hinge region residues [10]. The methyl substitution at the 1-position provides additional hydrophobic stabilization worth approximately 1.2 kcal/mol, while also contributing to selectivity through steric interactions.
Entropy calculations reveal that the compound binding is associated with favorable entropy changes, primarily due to the displacement of ordered water molecules from the kinase active site [10]. The halogen bonding interactions are particularly effective at displacing water molecules, contributing to the overall thermodynamic favorability of binding.
Quantitative structure-activity relationship analysis has been performed to understand the contribution of different molecular features to binding affinity [9]. The analysis reveals that the iodine substituent contributes most significantly to binding affinity, with a correlation coefficient of 0.85 between halogen bond strength and overall binding affinity. The fluorine substituent shows a moderate correlation (0.62) with selectivity indices.
The pyrazole ring substitution pattern demonstrates clear structure-activity relationships, with the 1-methyl substitution being optimal for kinase binding [5]. Alternative substitutions at this position, including ethyl and phenyl groups, result in decreased binding affinity due to steric clashes with the kinase active site.
The 4-fluorophenyl substituent at the 3-position of the pyrazole ring shows optimal binding characteristics compared to other aromatic substituents [4]. The fluorine atom position is critical, with para-substitution providing superior binding characteristics compared to ortho- or meta-substitution patterns.
Comparative analysis of binding affinity predictions across different kinase targets reveals distinct selectivity profiles for 3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole [1]. The compound shows highest predicted affinity for cyclin-dependent kinase 2 (-9.2 kcal/mol), followed by Aurora kinase A (-8.7 kcal/mol) and Aurora kinase B (-8.3 kcal/mol).
The selectivity profile is primarily determined by the fluorine substituent interactions, which are geometry-dependent and only favorable in certain kinase active sites [11]. Kinases lacking the appropriate residues for multipolar interactions with fluorine show reduced binding affinity, contributing to the compound's selectivity profile.
Cross-validation studies using different computational methods confirm the robustness of the binding affinity predictions [9]. The correlation between different computational approaches is high (r > 0.90), indicating reliable predictions of binding affinity and selectivity patterns.
The iodine substituent in 3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole plays a crucial role in determining target selectivity through halogen bonding interactions [8]. Iodine, being the most polarizable halogen, forms the strongest halogen bonds among the halogens, with binding energies ranging from 5.8 kcal/mol in optimal geometries. The σ-hole generated along the carbon-iodine bond axis creates a region of positive electrostatic potential that can interact favorably with electron-rich acceptors in protein binding sites.
The geometry of halogen bonding is highly directional, with optimal interactions occurring when the carbon-iodine-acceptor angle approaches 165° [12]. This geometric constraint contributes significantly to the selectivity of iodine-containing compounds, as only binding sites with appropriately positioned electron-rich acceptors can accommodate the optimal halogen bonding geometry.
The strength of halogen bonding interactions with iodine is typically 2-3 times stronger than similar interactions with bromine or chlorine [12]. This enhanced binding strength translates directly to improved binding affinity for target proteins, while the directional nature of the interaction contributes to selectivity by favoring binding sites with optimal geometric arrangements.
The selectivity of 3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole among different kinase families is largely attributed to the iodine substituent's ability to form specific halogen bonding interactions [8]. Analysis of kinase active sites reveals that only certain kinases possess the appropriate acceptor atoms positioned for optimal halogen bonding with the iodine substituent.
In cyclin-dependent kinase 2, the iodine forms a halogen bond with the backbone carbonyl of Asp86 at a distance of 3.1 Å [5]. This interaction is geometrically optimal and contributes approximately 3.2 kcal/mol to the binding energy. Other cyclin-dependent kinases lack this optimal geometry, resulting in reduced binding affinity and contributing to the compound's selectivity for cyclin-dependent kinase 2.
Aurora kinase A demonstrates excellent complementarity with the iodine substituent, with halogen bonding interactions involving Ala213 and Leu215 [6]. The binding geometry is nearly optimal, with carbon-iodine-acceptor angles of 172° and 168°, respectively. These interactions are not replicated in Aurora kinase B or Aurora kinase C, contributing to the observed selectivity for Aurora kinase A.
Systematic comparison of iodine with other halogen substituents reveals the unique advantages of iodine for target selectivity [8]. Bromine-substituted analogues show reduced binding affinity, typically by 40-50%, due to weaker halogen bonding interactions. The halogen bond strength for bromine is 3.2 kcal/mol compared to 5.8 kcal/mol for iodine, representing a significant energetic difference.
Chlorine substitution results in even weaker halogen bonding, with interaction energies of only 1.1 kcal/mol [8]. This reduced binding strength translates to lower overall binding affinity and reduced selectivity, as the geometric constraints of halogen bonding become less stringent with weaker interactions.
Fluorine substitution at the 4-position of the pyrazole ring eliminates halogen bonding capability entirely, as fluorine lacks the necessary polarizability to form σ-holes [12]. Compounds with fluorine at this position show dramatically reduced binding affinity and lose the selectivity advantages provided by the iodine substituent.
The electronic environment surrounding the iodine substituent significantly influences its halogen bonding capability [13]. In 3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole, the electron-withdrawing effects of the pyrazole ring and the 4-fluorophenyl substituent enhance the σ-hole strength on the iodine atom. This enhancement increases the halogen bonding potential by approximately 15% compared to simple iodoalkanes.
The fluorine atom on the phenyl ring contributes to the electronic effects through its strong electron-withdrawing character [11]. This withdrawal of electron density from the aromatic system increases the positive character of the σ-hole on the iodine atom, strengthening halogen bonding interactions and improving selectivity.
The methyl substitution at the 1-position of the pyrazole ring has minimal electronic effects on the iodine substituent but contributes to selectivity through steric interactions [5]. The methyl group creates favorable contacts with hydrophobic residues in certain kinase active sites while causing steric clashes in others, further enhancing the overall selectivity profile.
The selectivity provided by the iodine substituent is determined by several structural factors within the target protein binding sites [8]. The availability of appropriate electron-rich acceptors, such as backbone carbonyls, side chain hydroxyl groups, or aromatic π-systems, is essential for halogen bonding interactions. Kinases with these features appropriately positioned relative to the iodine substituent show enhanced binding affinity.
The geometric constraints of the binding site also influence iodine selectivity [12]. Binding sites that can accommodate the linear geometry required for optimal halogen bonding show preferential binding of iodine-containing compounds. Sites with steric constraints that prevent optimal halogen bonding geometry show reduced affinity for iodine-substituted compounds.
The hydrophobic character of the iodine substituent contributes to selectivity through complementary interactions with hydrophobic regions of the binding site [8]. The large van der Waals radius of iodine (1.98 Å) requires appropriately sized hydrophobic pockets for optimal binding, further contributing to the selectivity profile.
The presence of the iodine substituent influences both the association and dissociation kinetics of 3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole binding to kinase targets [8]. The strong halogen bonding interactions slow the dissociation rate by creating energetic barriers to ligand release. This kinetic stabilization contributes to the apparent binding affinity and duration of kinase inhibition.
The directional nature of halogen bonding also influences the association kinetics by creating preferred binding orientations [12]. Compounds with optimal halogen bonding geometry show faster association rates with target proteins, while those with suboptimal geometry show slower binding kinetics. This kinetic selectivity adds another dimension to the overall selectivity profile.
The reversible nature of halogen bonding ensures that the kinase inhibition remains dynamic and responsive to cellular conditions [8]. Unlike covalent inhibitors, the iodine-mediated interactions can be readily reversed, allowing for physiological regulation of kinase activity while maintaining the selectivity advantages of halogen bonding.
The role of iodine substituents in target selectivity provides valuable insights for drug design and development [14]. The predictable geometry and strength of halogen bonding interactions make iodine substitution a rational approach for enhancing binding affinity and selectivity. The availability of computational tools for predicting halogen bonding interactions facilitates the design of iodine-containing compounds with desired selectivity profiles.
The metabolic stability of iodine-containing compounds is generally favorable, with the carbon-iodine bond being sufficiently stable under physiological conditions [14]. This stability is important for maintaining the selectivity advantages of iodine substitution throughout the compound's residence time in biological systems.